Sdh-IN-1: A Technical Guide to its Discovery, Synthesis, and Antifungal Mechanism
Sdh-IN-1: A Technical Guide to its Discovery, Synthesis, and Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the succinate dehydrogenase inhibitor (SDHI), Sdh-IN-1. It covers the discovery, detailed synthesis pathway, comprehensive biological activity, and the molecular mechanism of action of this potent antifungal compound. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel fungicides and therapies targeting mitochondrial respiration.
Discovery and Overview
Sdh-IN-1, also identified as compound 4i in its initial publication, is a novel succinate dehydrogenase (SDH) inhibitor belonging to the thiophene/furan-1,3,4-oxadiazole carboxamide class of molecules.[1] It was discovered through a systematic design and synthesis approach aimed at identifying new, potent inhibitors of SDH, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Sdh-IN-1 has demonstrated significant in vitro and in vivo antifungal activity against a range of phytopathogenic fungi, positioning it as a promising lead compound for the development of new agricultural fungicides.[1]
Quantitative Biological Activity
The biological activity of Sdh-IN-1 has been quantified through various assays, including determination of its half-maximal inhibitory concentration (IC50) against the target enzyme, succinate dehydrogenase, and its half-maximal effective concentration (EC50) against several fungal pathogens.
| Target | Assay Type | Value | Reference Compound (Boscalid) |
| Succinate Dehydrogenase (SDH) | Enzyme Inhibition | IC50: 4.53 ± 0.19 μM | IC50: 3.51 ± 2.02 μM |
Table 1: In Vitro Inhibitory Activity of Sdh-IN-1 against Succinate Dehydrogenase. [1]
| Fungal Species | EC50 (mg/L) | Reference Compound (Boscalid) EC50 (mg/L) |
| Sclerotinia sclerotiorum | 0.140 ± 0.034 | 0.645 ± 0.023 |
| Botrytis cinerea | >50 | 7.55 ± 0.45 |
| Fusarium oxysporum | >50 | >50 |
| Alternaria solani | >50 | 9.87 ± 0.76 |
| Rhizoctonia solani | >50 | 12.34 ± 1.12 |
| Colletotrichum capsici | >50 | >50 |
| Gibberella zeae | >50 | >50 |
Table 2: In Vitro Antifungal Activity of Sdh-IN-1. [1]
Synthesis Pathway
The synthesis of Sdh-IN-1 is a multi-step process starting from commercially available reagents. The general synthetic route is outlined below.
Caption: Synthetic pathway of Sdh-IN-1.
Experimental Protocols
General Synthesis of Sdh-IN-1 (Compound 4i)
Materials:
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5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid
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Thionyl chloride (SOCl2)
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Hydrazine hydrate (80%)
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Tetrahydrofuran (THF)
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2-chloro-5-(chloromethyl)pyridine
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Potassium carbonate (K2CO3)
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N,N-Dimethylformamide (DMF)
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
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Synthesis of the acid chloride (Intermediate 1): A mixture of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid and thionyl chloride is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
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Synthesis of the hydrazide (Intermediate 2): The crude acid chloride is dissolved in THF and added dropwise to a solution of hydrazine hydrate in THF at room temperature. The reaction mixture is stirred for 2 hours. The resulting solid is filtered, washed with water, and dried to give the hydrazide intermediate.
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Synthesis of Sdh-IN-1: To a solution of the hydrazide intermediate in DMF, potassium carbonate and 2-chloro-5-(chloromethyl)pyridine are added. The mixture is stirred at room temperature for 4 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography to afford Sdh-IN-1.[1]
In Vitro Antifungal Activity Assay
Materials:
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Potato dextrose agar (PDA) medium
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Tested fungal strains (e.g., Sclerotinia sclerotiorum)
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Sdh-IN-1 dissolved in a suitable solvent (e.g., DMSO)
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Sterile petri dishes
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Mycelial plugs (5 mm diameter) from the edge of actively growing fungal colonies
Procedure:
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Sdh-IN-1 is dissolved in the solvent and added to the molten PDA medium to achieve the desired final concentrations.
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The medium containing the test compound is poured into sterile petri dishes.
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A 5 mm mycelial plug of the test fungus is placed at the center of each PDA plate.
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The plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.
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The diameter of the fungal colony is measured when the mycelial growth in the control plate (without the compound) reaches the edge of the plate.
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The inhibition rate is calculated, and the EC50 value is determined by probit analysis.[1]
Succinate Dehydrogenase (SDH) Inhibition Assay
Materials:
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Mitochondria isolated from a suitable source (e.g., rat liver or a target fungal species)
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Assay buffer (e.g., phosphate buffer, pH 7.2)
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Succinate (substrate)
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2,6-dichloroindophenol (DCPIP) (electron acceptor)
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Phenazine methosulfate (PMS) (electron carrier)
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Sdh-IN-1 dissolved in a suitable solvent
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Spectrophotometer
Procedure:
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The reaction mixture is prepared containing the assay buffer, mitochondrial suspension, PMS, and DCPIP.
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Sdh-IN-1 at various concentrations is added to the reaction mixture and pre-incubated.
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The reaction is initiated by the addition of succinate.
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The reduction of DCPIP is monitored by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
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The inhibitory activity is calculated, and the IC50 value is determined from the dose-response curve.[1]
Mechanism of Action and Signaling Pathway
Sdh-IN-1 exerts its antifungal activity by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II).
Caption: Proposed mechanism of action of Sdh-IN-1.
Inhibition of SDH by Sdh-IN-1 disrupts these crucial metabolic pathways, leading to several downstream cellular effects. The primary consequence is the accumulation of the substrate, succinate.[1] Elevated levels of succinate act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases. This leads to the stabilization of the hypoxia-inducible factor 1-alpha (HIF1α), creating a "pseudohypoxic" state within the cell. The disruption of the electron transport chain also leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). Collectively, these effects result in the potent inhibition of fungal growth.[1]
Conclusion
Sdh-IN-1 is a novel and potent inhibitor of succinate dehydrogenase with significant antifungal properties. Its discovery and characterization provide a valuable foundation for the development of new fungicides to combat phytopathogenic fungi. The detailed synthesis and experimental protocols outlined in this guide, along with the comprehensive biological data, offer a practical resource for researchers in the field of agrochemicals and drug discovery. Further investigation into the structure-activity relationships of the thiophene/furan-1,3,4-oxadiazole carboxamide scaffold may lead to the development of even more effective and selective SDH inhibitors.
